molecular formula Cu B576791 Copper-63 CAS No. 14191-84-5

Copper-63

Cat. No.: B576791
CAS No.: 14191-84-5
M. Wt: 62.93
InChI Key: RYGMFSIKBFXOCR-BJUDXGSMSA-N
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Description

Copper-63 is an isotope of copper with a mass number of 63. It is one of the two stable isotopes of copper, the other being Copper-65. This compound has an atomic number of 29, which means it has 29 protons and 34 neutrons. This isotope is naturally occurring and constitutes about 69.15% of natural copper . This compound is significant in various scientific and industrial applications due to its unique properties.

Preparation Methods

Copper-63 can be prepared through several methods, including both synthetic routes and industrial production methods. One common method involves the enrichment of natural copper using techniques such as gas diffusion or gas centrifugation. These methods separate the isotopes based on their mass differences .

In industrial settings, this compound can be produced by irradiating zinc-63 with neutrons in a nuclear reactor. This process converts zinc-63 into this compound through a nuclear reaction. The resulting this compound can then be extracted and purified for various applications .

Chemical Reactions Analysis

General Reactivity

Copper-63, like all copper isotopes, does not react with water but will slowly react with atmospheric oxygen, leading to the formation of a brown-black layer of copper oxide (CuO) . This oxide layer protects the underlying metal from further corrosion, a process called passivation . Copper also tarnishes when exposed to sulfur compounds, forming various copper sulfides .

Reactions with Air and at High Temperatures

4Cu(s)+O2(g)2Cu2O(s)4Cu(s)+O_2(g)\rightarrow 2Cu_2O(s)

Reactions with Halogens

This compound reacts with halogens such as fluorine (F2F_2), chlorine (Cl2Cl_2), and bromine (Br2Br_2) to form the corresponding copper(II) halides :

  • With fluorine: Cu(s)+F2(g)CuF2(s)Cu(s)+F_2(g)\rightarrow CuF_2(s) (white)
  • With chlorine: Cu(s)+Cl2(g)CuCl2(s)Cu(s)+Cl_2(g)\rightarrow CuCl_2(s) (yellow-brown)
  • With bromine: Cu(s)+Br2(g)CuBr2(s)Cu(s)+Br_2(g)\rightarrow CuBr_2(s) (black)

Reactions with Acids

This compound dissolves in hot, concentrated sulfuric acid (H2SO4H_2SO_4) to form copper(II) ions (Cu2+Cu^{2+}), sulfate ions (SO42SO_4^{2-}), and hydrogen gas (H2H_2) :

Cu(s)+H2SO4(aq)Cu2+(aq)+SO42(aq)+H2(g)Cu(s)+H_2SO_4(aq)\rightarrow Cu^{2+}(aq)+SO_4^{2-}(aq)+H_2(g)

This compound also dissolves in dilute or concentrated nitric acid (HNO3HNO_3) .

Formation of Coordination Complexes

In aqueous solutions, copper(II) ions exist as Cu(H2O)62+Cu(H_2O)_6^{2+}. This compound, as a copper isotope, also forms coordination complexes with ligands. Adding aqueous sodium hydroxide (NaOHNaOH) to a copper(II) solution precipitates light blue copper(II) hydroxide :

Cu2++2OHCu(OH)2Cu^{2+}+2OH^-\rightarrow Cu(OH)_2

Excess aqueous ammonia (NH3NH_3) dissolves the precipitate, forming tetraamminecopper(II) :

Cu(H2O)4(OH)2+4NH3[Cu(H2O)2(NH3)4]2++2H2O+2OHCu(H_2O)_4(OH)_2+4NH_3\rightarrow [Cu(H_2O)_2(NH_3)_4]^{2+}+2H_2O+2OH^-

Copper(II) sulfate (CuSO4CuSO_4) forms a blue crystalline pentahydrate, a common copper compound used in the laboratory .

Organocopper Chemistry

Organocopper compounds, containing a carbon-copper bond, can be synthesized using Copper(I) compounds with Grignard reagents, terminal alkynes, or organolithium reagents . These compounds are highly reactive towards oxygen, forming copper(I) oxide . Gilman reagents, a type of organocopper reagent, can undergo substitution with alkyl halides to form coupling products, which are important in organic synthesis .

Copper Oxides

This compound can form stable oxides, such as this compound oxide (63CuO^{63}CuO), which is a non-radioactive isotope of copper .

Copper Radioisotopes Production

Copper radioisotopes, including this compound, can be produced via cyclotron or reactor methods using non-copper targets . A chemical separation of the copper radionuclide from the target material is then performed .

Scientific Research Applications

Biomedical Applications

Copper Metabolism Studies
Copper-63 is extensively used in noninvasive studies of copper metabolism. It helps researchers understand the body's copper requirements and metabolism, particularly in congenital disorders and gastrointestinal diseases. For example, studies have shown that this compound can be utilized to trace copper fluxes in living organisms, providing insights into how copper is absorbed, utilized, and excreted by the body .

Cancer Research
Recent studies have identified significant variations in the ratio of natural copper isotopes (specifically 65Cu/63Cu) in the blood of patients with bladder cancer. This isotopic fractionation can reveal underlying metabolic imbalances associated with cancer development. The ability to track these isotopic signatures offers a novel perspective for understanding cancer etiology and could lead to advancements in diagnostic techniques .

Isotope Tracers in Biological Systems
this compound serves as an effective tracer in biological systems due to its stable nature. It has been employed to study the uptake mechanisms of copper in various organisms, including yeast and plants. Research indicates that specific transporters preferentially uptake this compound, which can help elucidate the biochemical pathways involved in copper transport and utilization .

Environmental Applications

Ecological Studies
this compound is utilized in ecological research to assess the distribution and bioavailability of copper in environmental samples. For instance, studies have analyzed sediment samples to identify sources of heavy metals, including copper, using isotopic signatures. This information is crucial for understanding ecological risks and managing environmental contamination .

Materials Science Applications

High-Temperature Superconductivity
this compound has been instrumental in research related to high-temperature superconductors. Its isotopic properties allow scientists to investigate the effects of isotopic substitution on superconducting properties, facilitating the development of new materials with enhanced performance characteristics .

Nanoparticle Production
The production of this compound nanoparticles has gained attention for applications in catalysis and drug delivery systems. The unique size and surface properties of these nanoparticles can improve their interaction with biological systems, making them suitable for targeted therapies .

Summary Table of Applications

Application Area Description
Biomedical ResearchNoninvasive studies on copper metabolism; tracing copper fluxes; cancer research
Environmental StudiesAssessing bioavailability and distribution of copper; ecological risk assessments
Materials ScienceInvestigating high-temperature superconductivity; production of this compound nanoparticles

Mechanism of Action

The mechanism by which Copper-63 exerts its effects depends on its application. In radiopharmaceuticals, this compound decays by emitting positrons, which interact with electrons in the body to produce gamma rays. These gamma rays can be detected by imaging equipment to create detailed images of the body’s internal structures .

In biological systems, this compound is involved in various enzymatic reactions as a cofactor. It participates in redox reactions, where it cycles between different oxidation states (Cu^+ and Cu^2+) to facilitate electron transfer in metabolic pathways .

Comparison with Similar Compounds

Copper-63 can be compared with other copper isotopes, such as Copper-65, Copper-64, and Copper-67:

    Copper-65: Another stable isotope of copper, constituting about 30.85% of natural copper.

    Copper-64: A radioactive isotope with a half-life of about 12.7 hours.

    Copper-67: A radioactive isotope with a half-life of about 61.83 hours.

This compound is unique due to its stability and natural abundance, making it more suitable for applications that require a stable isotope without radioactive decay .

Biological Activity

Copper-63 (63Cu^{63}\text{Cu}) is a stable isotope of copper that has garnered significant interest in biological research due to its unique properties and roles in various physiological processes. This article explores the biological activity of 63Cu^{63}\text{Cu}, including its transport mechanisms, interactions with biomolecules, and applications in medicine and biotechnology.

Overview of Copper Isotopes

Copper naturally occurs in two isotopes: 63Cu^{63}\text{Cu} and 65Cu^{65}\text{Cu}. The former has an atomic mass of approximately 62.9296 amu and an isotopic abundance of about 69.17% in nature, making it the predominant isotope . Understanding the isotopic composition is crucial for studying its biological functions, as different isotopes can exhibit varying behaviors in biological systems.

Biological Functions of Copper

Copper is an essential trace element involved in numerous biological processes, including:

  • Enzymatic Reactions : Copper serves as a cofactor for various enzymes, such as cytochrome c oxidase, superoxide dismutase, and lysyl oxidase, which are critical for energy production, antioxidant defense, and connective tissue formation .
  • Cell Signaling : Copper ions play a role in cell signaling pathways, influencing processes such as angiogenesis and apoptosis .
  • Antimicrobial Activity : Copper exhibits antimicrobial properties, making it effective against a range of pathogens. Studies have shown that copper surfaces can reduce microbial contamination significantly .

Mechanisms of Copper Transport

Copper transport within biological systems is mediated by specific transporters. Notably, the copper transporter ATP7A and ATP7B facilitate the uptake and distribution of copper ions in cells. Research indicates that 63Cu^{63}\text{Cu} is preferentially taken up by cells compared to 65Cu^{65}\text{Cu}, demonstrating isotopic fractionation during transport . The mechanisms involved include:

  • Membrane Importers : These proteins are responsible for the selective uptake of copper ions into cells, where they can exert their biological effects.
  • Reduction Mechanisms : The reduction state of copper influences its transport; reduced forms are more readily absorbed by cells lacking high-affinity transporters .

Case Study 1: Copper in Cancer Research

Research has highlighted the role of copper metabolism in cancer progression. Tumors often exhibit altered copper homeostasis, with increased levels of 63Cu^{63}\text{Cu} associated with malignancy. A study found that lower expression of the copper reductase STEAP3 correlates with higher 63Cu^{63}\text{Cu} enrichment in hepatocellular carcinoma (HCC) tissues compared to surrounding healthy tissues . This suggests that targeting copper metabolism could be a viable therapeutic strategy.

Case Study 2: Antimicrobial Properties

A study investigating the bactericidal activity of brass (which contains high percentages of copper) against E. coli demonstrated that increasing concentrations of copper lead to greater inhibition of bacterial growth. This highlights the potential application of 63Cu^{63}\text{Cu} in developing antimicrobial materials for medical devices .

Research Findings and Data Tables

Recent studies have provided insights into the biological applications and effects of 63Cu^{63}\text{Cu}. The following table summarizes key findings related to its biological activity:

Study Focus Findings
Copper TransportDemonstrated isotopic fractionation during cellular uptake; higher enrichment of 63Cu^{63}\text{Cu} in cancerous tissues.
Antimicrobial ActivityShowed significant bactericidal effects against E. coli at higher concentrations of copper.
Cardiovascular ApplicationsIdentified Cu-containing materials that enhance endothelial cell function and promote angiogenesis through increased VEGF expression.

Q & A

Basic Research Questions

Q. How is the average atomic mass of copper calculated using isotopic abundance data for Copper-63 and Copper-65?

To determine the average atomic mass, apply a weighted average formula: Average mass=(f63×m63)+(f65×m65)\text{Average mass} = (f_{63} \times m_{63}) + (f_{65} \times m_{65}) where f63=0.6917f_{63} = 0.6917, m63=62.93um_{63} = 62.93 \, \text{u}, f65=0.3083f_{65} = 0.3083, and m65=64.93um_{65} = 64.93 \, \text{u}. Intermediate values retain four significant figures, yielding 63.55u63.55 \, \text{u} .

Q. What experimental techniques are used to quantify the isotopic abundance of this compound in natural samples?

Mass spectrometry (MS) is the gold standard, leveraging mass-to-charge ratios to differentiate isotopes. Nuclear magnetic resonance (NMR) spectroscopy can also be employed, as 63Cu^{63}\text{Cu} has a nuclear spin of 3/23/2^-, enabling detection of its magnetic resonance signals .

Q. How does the neutron count in this compound contribute to its nuclear stability compared to other copper isotopes?

this compound (29 protons, 34 neutrons) is stable due to its proximity to the neutron magic number N=28N = 28. In contrast, neutron-deficient isotopes like 62Cu^{62}\text{Cu} decay rapidly, while 65Cu^{65}\text{Cu} (36 neutrons) remains stable but less abundant. Stability arises from balanced proton-neutron interactions .

Advanced Research Questions

Q. How can discrepancies in reported isotopic abundance values for this compound be resolved in experimental studies?

Cross-validate results using complementary methods:

  • Compare mass spectrometry data with neutron activation analysis.
  • Statistically analyze historical datasets (e.g., 69.15% vs. 69.17% abundance) to identify systematic errors.
  • Reference certified isotopic standards for calibration .

Q. What methodologies are used to calculate the nuclear binding energy of this compound?

Compute the mass defect (Δm\Delta m) by subtracting the measured nuclear mass from the sum of its constituent protons and neutrons: Δm=(29mp+34mn)mCu-63\Delta m = (29m_p + 34m_n) - m_{\text{Cu-63}} Convert Δm\Delta m to energy via E=Δm×c2E = \Delta m \times c^2. For this compound, mCu-63=62.91367um_{\text{Cu-63}} = 62.91367 \, \text{u}, yielding a binding energy of ~552 MeV .

Q. How do neutron capture cross-sections influence the astrophysical production of this compound in massive stars?

In stellar nucleosynthesis, the 63Ni(n,γ)^{63}\text{Ni}(n, \gamma) reaction competes with β-decay pathways. Higher neutron capture cross-sections for 63Ni^{63}\text{Ni} reduce 63Cu^{63}\text{Cu} yields by diverting reaction flow toward 64Zn^{64}\text{Zn}. Experimental data from DANCE and nTOF facilities refine these cross-sections for galactic chemical evolution models .

Q. What experimental protocols ensure reproducibility in studies involving this compound isotope separation?

  • Document isotopic enrichment ratios using inductively coupled plasma (ICP) MS.
  • Validate purity via neutron activation analysis or NMR.
  • Adhere to reporting standards for synthesis and characterization, as outlined in the Beilstein Journal of Organic Chemistry guidelines .

Q. How does the electron configuration of this compound affect its chemical behavior in metalloprotein complexes?

this compound’s electron configuration (1s22s22p63s23p64s13d101s^2 2s^2 2p^6 3s^2 3p^6 4s^1 3d^{10}) enables stable Cu2+\text{Cu}^{2+} oxidation states. Isotopic substitution studies using 63Cu^{63}\text{Cu}-labeled proteins can resolve EXAFS spectra, clarifying bond lengths and coordination geometries in enzymes like cytochrome c oxidase .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports of this compound’s isotopic abundance (e.g., 69.0% vs. 69.17%)?

  • Conduct meta-analyses of peer-reviewed datasets to identify outliers.
  • Evaluate instrumental precision (e.g., sector-field vs. quadrupole MS).
  • Consider natural variation due to geochemical fractionation in ore samples .

Q. What computational approaches reconcile theoretical and experimental nuclear properties of this compound?

Density functional theory (DFT) and shell-model calculations predict nuclear spin-parity (3/23/2^-) and magnetic moments. Discrepancies between computed and observed properties guide refinements in nuclear potential parameters .

Properties

IUPAC Name

copper-63
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cu/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGMFSIKBFXOCR-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[63Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.929597 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14191-84-5
Record name Copper, isotope of mass 63
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

In another example of a preferred embodiment of the process, a sodium chlorate solution is added in small increments to a mixture of the other components, including copper oxide, which has been previously mixed and heated to reaction temperature (99°-101° C.). The acid concentration in the mixture is about 5 equivalents of acid per liter. The total chlorate addition will provide a chlorate molar excess of about 18% relative to the quinoline present. An exotherm becomes apparent after 6-8% of the chlorate has been added, and soon thereafter a suspension of copper quinolinate develops. Total chlorate addition is completed in 2-4 hours with total reaction time of 10-12 hours. The product, crude copper salt of pyridine-2,3-dicarboxylic acid, is isolated by filtration.
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pyridine-2,3-dicarboxylic acid

Synthesis routes and methods II

Procedure details

A copper containing solution was prepared by mixing and reacting copper acetate with a stoichiometric excess of 2-ethylhexanoic acid to form copper di(2-ethylhexanoate). This solution contained 6.36 percent by weight copper, based on total weight.
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Synthesis routes and methods III

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A copper formate/citric acid solution was prepared by combining 3 ml of a saturated copper formate/water solution with 1 ml of a two percent by weight solution of citric acid and water. The solution was applied to a polyimide substrate and exposed to a Nd:YAG laser in the manner described above to produce copper lines having a cross-section of about 20 μm in width 5 μm in height. These copper lines were of comparable quality to the ones mentioned in the examples above.
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polyimide
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Synthesis routes and methods IV

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An aminobenzene is produced by reacting a chlorobenzene with ammonia in the presence of a copper type catalyst, namely by reacting ammonia with 3,5-diaminochlorobenzene to produce 1,3,5-triaminobenzene at a temperature of 150° to 250° C. at a molar ratio of ammonia of 2 to 10 to 3,5-diaminochlorobenzene in the presence of a copper compound catalyst.
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1,3,5-triaminobenzene
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ammonia
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3,5-diaminochlorobenzene
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copper

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